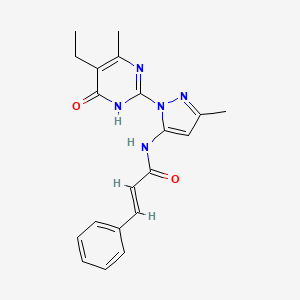

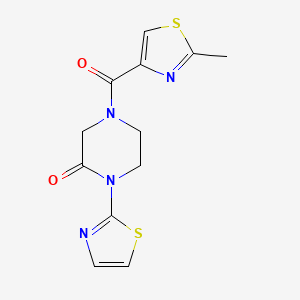

![molecular formula C14H12FN5O2S B2840565 Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate CAS No. 863460-55-3](/img/structure/B2840565.png)

Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate, also known as EFTPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFTPA is a thiol-containing compound that belongs to the family of triazolopyrimidine derivatives.

科学的研究の応用

Synthesis and Mechanism

- The study by Lashmanova et al. explores the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, indicating a method of synthesis that could be relevant to derivatives of the compound , showcasing the versatility of triazolopyrimidine compounds in chemical reactions (Lashmanova et al., 2019).

Biological Activities

- Titova et al. investigated structural analogs of triazolopyrimidines for their tuberculostatic activity, highlighting the potential therapeutic applications of such compounds in treating tuberculosis (Titova et al., 2019).

- Mostafa et al. synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines and evaluated their antibacterial and antifungal activities, suggesting the compound's derivatives might possess significant antimicrobial properties (Mostafa et al., 2008).

Spectral and Molecular Docking Analyses

- Sert et al. conducted spectral, DFT/B3LYP, and molecular docking analyses on a closely related compound, revealing insights into its potential as a cancer treatment inhibitor due to its binding energy and adherence to protein active sites (Sert et al., 2020).

Antimicrobial and Anticancer Potential

- Farghaly and Hassaneen synthesized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, showing excellent antimicrobial activity, which opens avenues for developing new antimicrobial agents from similar compounds (Farghaly & Hassaneen, 2013).

作用機序

Target of Action

Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The Dimroth rearrangement, a key process in the synthesis of such compounds, is catalyzed by acids, bases (alkali), and is accelerated by heat or light .

特性

IUPAC Name |

ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c1-2-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZMXEAAINMOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2840485.png)

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)

![4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2840499.png)

![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)

![Methyl 3-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B2840503.png)